molecular formula C8H14O2 B13025441 3-(Ethoxymethyl)cyclopentanone

3-(Ethoxymethyl)cyclopentanone

Cat. No.: B13025441
M. Wt: 142.20 g/mol
InChI Key: SZXOKKIOXOFLRA-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)cyclopentanone is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentanone ring substituted with an ethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)cyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

3-(Ethoxymethyl)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving cyclopentanone derivatives.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the ethoxymethyl group can be involved in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simple cyclic ketone with similar reactivity but lacks the ethoxymethyl group.

    3-Methylcyclopentanone: Similar structure but with a methyl group instead of an ethoxymethyl group.

    3-Ethylcyclopentanone: Contains an ethyl group instead of an ethoxymethyl group.

Uniqueness

3-(Ethoxymethyl)cyclopentanone is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other cyclopentanone derivatives. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(ethoxymethyl)cyclopentan-1-one

InChI

InChI=1S/C8H14O2/c1-2-10-6-7-3-4-8(9)5-7/h7H,2-6H2,1H3

InChI Key

SZXOKKIOXOFLRA-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(=O)C1

Origin of Product

United States

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